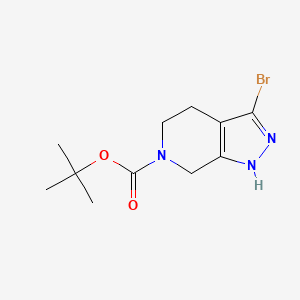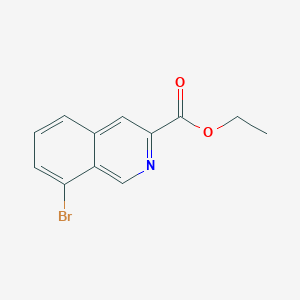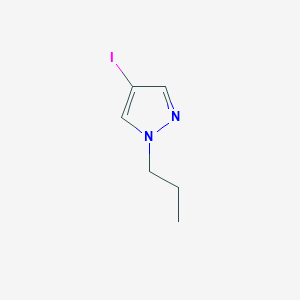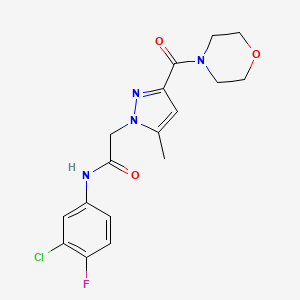
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various molecular targets such as enzymes, receptors, and signaling pathways. The compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to modulate the activity of various receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases such as arthritis and asthma. Additionally, the compound has been reported to modulate the activity of various neurotransmitters such as glutamate, which is involved in the regulation of synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, the compound has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which should be carefully evaluated before conducting any experiments.
Zukünftige Richtungen
There are several future directions for the research and development of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C. One of the directions is to further investigate the molecular targets and mechanism of action of the compound. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its therapeutic potential. Furthermore, the compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C involves the reaction of 3,5-dibromo-1H-pyrazole with 2-amino-5-chloropyridine in the presence of a suitable base. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been reported to have a good yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C has been extensively studied for its potential applications in drug discovery and development. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit cytotoxic activity against various cancer cell lines and anti-inflammatory activity in animal models. Additionally, the compound has shown potential as a neuroprotective agent in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)

![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)

![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)

![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)